(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride
Description
(3R,4R)-4-(Aminomethyl)oxolan-3-ol hydrochloride is a chiral bicyclic compound characterized by a tetrahydrofuran (oxolane) core substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position, both in the R-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol (CAS: 2094653-70-8) .
Properties
IUPAC Name |
(3R,4R)-4-(aminomethyl)oxolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIRTMUGIHHZTM-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094653-70-8 | |
| Record name | rac-(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and epoxides.
Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the oxolane ring.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxolane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(3R,4S)-4-Aminooxan-3-ol Hydrochloride (CAS: 1096594-11-4)
- Molecular Formula: C₅H₁₂ClNO₂ (identical to the target compound)
- Key Difference : Stereochemistry at the 4-position (S-configuration instead of R).
- Implications : Stereoisomerism can drastically alter binding affinity to biological targets. For example, the (3R,4R) configuration may exhibit higher selectivity for chiral receptors compared to the (3R,4S) variant .
(3S,4R)-4-Aminooxan-3-ol Hydrochloride
Substituent-Modified Analogs
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol (CAS: 2165989-41-1)
- Molecular Formula : C₇H₁₄O₂S
- Molecular Weight : 162.25 g/mol
- Key Difference: Replacement of the aminomethyl group with a bulkier, lipophilic propan-2-ylsulfanyl moiety.
- Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The sulfanyl group could also influence redox properties or metabolic pathways .
N-[(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-yl]carbamate
- Molecular Formula : C₁₂H₁₉N₃O₄
- Molecular Weight : 269.30 g/mol
- Key Difference : Introduction of a tert-butyl carbamate-protected pyrazolyl group.
- The pyrazole ring could enable π-π interactions in target binding .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (3R,4R)-4-(Aminomethyl)oxolan-3-ol hydrochloride | 2094653-70-8 | C₅H₁₂ClNO₂ | 153.61 | Aminomethyl, hydroxyl (R,R configuration) |
| (3R,4S)-4-Aminooxan-3-ol hydrochloride | 1096594-11-4 | C₅H₁₂ClNO₂ | 153.61 | Stereoisomer (R,S configuration) |
| (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol | 2165989-41-1 | C₇H₁₄O₂S | 162.25 | Sulfanyl substituent, increased lipophilicity |
| N-[(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-yl]carbamate | EN 300-716290 | C₁₂H₁₉N₃O₄ | 269.30 | Carbamate-protected pyrazole moiety |
Research Findings and Implications
Stereochemical Influence: The (3R,4R) configuration is critical for bioactivity in chiral environments, as seen in analogous systems where stereoisomers exhibit divergent binding to enzymes like glycosidases or aminotransferases .
Substituent Effects: The aminomethyl group in the target compound facilitates hydrogen bonding and ionic interactions, enhancing solubility in polar solvents. Propan-2-ylsulfanyl substitution (CAS: 2165989-41-1) introduces steric bulk, which may hinder binding to narrow active sites but improve passive diffusion across lipid bilayers .
Pharmacokinetic Considerations : Carbamate derivatives (e.g., ) are often prodrugs, designed to hydrolyze in vivo to release active metabolites. This modification could extend the half-life of the parent compound .
Biological Activity
(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C5H12ClNO2
- Molecular Weight : 153.61 g/mol
- Structure : It features a five-membered oxolane ring with an aminomethyl group attached, which contributes to its unique reactivity.
Key Features
| Feature | Description |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 52.3 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The oxolane ring provides structural stability, enhancing the compound’s binding affinity to its targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives containing the aminomethyl group can inhibit various cancer cell lines. For example, compounds derived from similar structures demonstrated significant cytotoxicity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines .
- A study reported that certain analogs achieved an IC50 value as low as 5.6 μM against K562 cells, indicating potent anticancer properties .
- Enzyme Inhibition :
-
Potential as a Pharmaceutical Intermediate :
- Due to its unique functional groups, this compound is being explored as a building block for synthesizing complex organic molecules in drug development.
Case Study 1: Anticancer Efficacy
In a comparative study of novel compounds containing the 4-(aminomethyl) fragment, it was found that several derivatives exhibited moderate to significant anti-proliferative activity across different cancer cell lines. Notably, compounds with specific substitutions showed enhanced potency against solid tumors compared to standard chemotherapeutics like imatinib .
Case Study 2: Enzyme Interaction
A docking study revealed that this compound binds effectively to the active sites of various kinases involved in cancer progression. This interaction was facilitated by the flexible nature of the aminomethyl group, allowing for optimal positioning within the binding pocket .
Comparison with Similar Compounds
The unique stereochemistry of this compound differentiates it from other related compounds:
| Compound Name | Biological Activity |
|---|---|
| (3R,4S)-4-(aminomethyl)oxolan-3-ol | Different stereochemistry affects activity |
| 4-(aminomethyl)tetrahydrofuran-3-ol | Similar structure but different ring |
| rac-(3R,4R)-4-(aminomethyl)oxolan-3-ol | Unique pharmacodynamics due to stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
